5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions include:
Solvent: Ethanol
Base: Triethylamine
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted thiazolo[4,5-d]pyrimidine derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and sulfonamide groups contribute to its high reactivity and potential therapeutic applications .
Biological Activity
5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article provides an overview of its biological properties, focusing on its anticancer and antimicrobial activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C12H8Cl2N4O2S2 and a molecular weight of approximately 375.25 g/mol. Its structure features a thiazolo[4,5-d]pyrimidine core with chlorine substituents at positions 5 and 7, and an m-tolyl group attached to the nitrogen atom. This unique configuration is believed to enhance its biological activity by improving binding affinity to various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[4,5-d]pyrimidine derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of cancer cell lines.
- Case Study : A study evaluated several thiazolo[4,5-d]pyrimidine derivatives for their antiproliferative effects on cancer cell lines such as MGC803. The compound exhibited an IC50 value of 1.03 μM against MGC803 cells, indicating potent activity compared to normal cells (IC50 = 38.95 μM) .
Antimicrobial Activity
The antimicrobial properties of thiazolo[4,5-d]pyrimidine derivatives have also been explored. The compound demonstrated effectiveness against various pathogens.
- Research Findings : In vitro studies showed that derivatives similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the thiazolo-pyrimidine core can significantly influence biological activity.
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
5-Chloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide | One chlorine atom | Antimicrobial |
2-Amino-5,7-dichlorothiazolo[4,5-d]pyrimidine | Amino group at position 2 | Antitumor |
N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide | m-Tolyl substituent | Enzyme inhibitor |
The dual chlorine atoms in the structure may enhance stability and reactivity within biological systems compared to other similar compounds.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Studies have indicated that this compound can induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway such as up-regulating Bax and caspase-3/9 while down-regulating Bcl-2 .
- Inhibition of Cell Migration : The compound has also been shown to inhibit colony formation and migration of cancer cells, further supporting its potential as an anticancer agent.
Properties
Molecular Formula |
C12H8Cl2N4O2S2 |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
5,7-dichloro-N-(3-methylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H8Cl2N4O2S2/c1-6-3-2-4-7(5-6)18-22(19,20)12-17-10-8(21-12)9(13)15-11(14)16-10/h2-5,18H,1H3 |
InChI Key |
PKDWDKFBPOMQDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
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